(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazolone class, characterized by a fused bicyclic core (thiazole and triazole rings) with a benzylidene substituent at position 5 and a methoxyphenyl group at position 2 . The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which influences biological activity and binding interactions . This compound is synthesized via condensation reactions involving substituted benzaldehydes and thiazolo-triazolone precursors under mild, base-catalyzed conditions (e.g., potassium carbonate in methanol) .
Properties
Molecular Formula |
C21H19N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O3S/c1-3-12-27-15-10-8-14(9-11-15)13-18-20(25)24-21(28-18)22-19(23-24)16-6-4-5-7-17(16)26-2/h4-11,13H,3,12H2,1-2H3/b18-13- |
InChI Key |
JKOLAJLCHNPCFG-AQTBWJFISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-propoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves cyclization with an appropriate reagent to form the fused thiazolotriazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolotriazoles exhibit significant anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell cycle regulation .
- In Vitro Studies : Studies have demonstrated that derivatives of thiazolotriazoles can effectively inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against a range of pathogens:
- Activity Against Bacteria and Fungi : Thiazolotriazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Pharmacological Insights
Thiazolotriazoles are being explored for their potential as therapeutic agents in various diseases:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative conditions .
Synthesis and Characterization
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions:
- Formation of the Thiazolotriazole Core : This involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Substituent Introduction : The methoxy and propoxy groups are introduced through substitution reactions with suitable reagents.
Case Study 1: Anticancer Activity
A study conducted on a series of thiazolotriazole derivatives demonstrated that compounds similar to (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited IC50 values in the micromolar range against MCF-7 cells. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- Reaction Time : The target compound’s synthesis (5–7 h) is faster than pyrazole-linked derivatives (e.g., ), which require multi-step functionalization of the benzylidene group .
- Yield : Moderate to high yields (60–85%) are typical for simple benzylidene derivatives, whereas complex substituents (e.g., pyrazole rings in ) reduce yields to 40–55% due to steric hindrance .
Physicochemical Properties
- Planarity: The Z-configuration ensures planarity, critical for stacking interactions. Derivatives with non-planar substituents (e.g., perpendicular fluorophenyl groups in ) show reduced bioactivity .
- Thermal Stability : Pyrazole-linked derivatives () exhibit higher melting points (>250°C) compared to simpler benzylidene analogues (176–230°C) due to rigid π-conjugated systems .
Biological Activity
The compound (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, with a focus on its pharmacological properties.
Synthesis and Characterization
Synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole and triazole rings through cyclization reactions involving appropriate hydrazine derivatives and α-haloketones. Characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiazolo[3,2-b][1,2,4]triazoles have been noted for their broad-spectrum antimicrobial properties. Studies indicate that derivatives of this compound show significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Research has shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies demonstrated that certain derivatives provided up to 67% protection in mouse models compared to indomethacin's 47% protection at equivalent doses .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
- Anticonvulsant Activity : Some derivatives have been screened for anticonvulsant effects. In tests involving animal models, these compounds showed varying degrees of efficacy in reducing seizure activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Action
In an experimental model using R strain mice, the anti-inflammatory activity was assessed by measuring paw edema reduction:
| Compound | Protection (%) |
|---|---|
| (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 67 |
| Indomethacin | 47 |
The biological activities of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are attributed to its ability to interact with specific molecular targets:
- Inhibition of COX Enzymes : The compound has been shown to inhibit both COX-1 and COX-2 enzymes effectively.
- Modulation of Apoptotic Pathways : It may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
